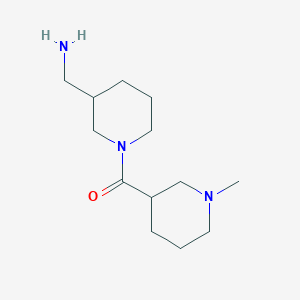
(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
描述
(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to interact with various proteins and receptors, such as tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Pharmacokinetics
The incorporation of certain functional groups, such as fluorine, has been found to significantly reduce the pka of similar compounds, which can have a beneficial influence on oral absorption .
生物活性
The compound (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a derivative of piperidine with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The structure of the compound consists of two piperidine rings with an aminomethyl substituent and a ketone functional group. This configuration may influence its interaction with biological targets.
Research indicates that compounds with similar piperidine structures often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The specific mechanism of action for this compound remains to be fully elucidated, but it may involve modulation of these pathways.
In Vitro Studies
- Neurotransmitter Receptor Binding : Preliminary studies suggest that the compound may exhibit binding affinity to dopamine D2 receptors, which are implicated in mood regulation and neuropsychiatric disorders. This could position it as a candidate for treating conditions such as schizophrenia or depression.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes involved in neurotransmitter metabolism, which could enhance its pharmacological effects. For instance, similar compounds have shown inhibitory activity against fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids .
In Vivo Studies
- Animal Models : In animal models, compounds with structural similarities have demonstrated effects on locomotor activity and anxiety-like behaviors, suggesting potential anxiolytic or stimulant properties. Further studies are needed to confirm these effects specifically for this compound.
- Toxicology : Safety assessments are critical. Toxicological studies indicate that while some piperidine derivatives exhibit low toxicity, comprehensive evaluations are necessary to establish the safety profile of this specific compound.
Case Studies
Several case studies have explored the biological effects of piperidine derivatives:
- Study 1 : A study on a piperidine analog showed significant reductions in anxiety-like behavior in rodents when administered at specific dosages, indicating a potential therapeutic effect on anxiety disorders.
- Study 2 : Another investigation highlighted the ability of certain piperidine-based compounds to modulate dopamine receptor activity, suggesting implications for treating addiction and mood disorders.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15-6-3-5-12(10-15)13(17)16-7-2-4-11(8-14)9-16/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWLXKIAYOOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















